hCE2 Inhibition: Alisol G Demonstrates Single-Digit Micromolar Potency, Comparable to Potent Alisol Derivatives
Alisol G exhibits significant inhibitory activity against human carboxylesterase 2 (hCE2) with an IC50 value of 3.85 μM in an in vitro enzymatic assay . This potency is within the range observed for novel protostane-type triterpenoids with hCE2 inhibitory activities, where IC50 values for various alisol derivatives have been reported between 0.51 μM and 9.45 μM [1]. While not the most potent compound in the class, Alisol G's activity is comparable to many newly isolated alisol derivatives and is significantly more potent than alisol A, which has been reported to exhibit hCE2 inhibitory activity with IC50 values of 29.2 μM and 4.6 μM for two different derivatives [1].
| Evidence Dimension | hCE2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 3.85 μM |
| Comparator Or Baseline | Alisol A derivative (IC50 = 29.2 μM), other alisol derivatives (IC50 range 0.51-9.45 μM) |
| Quantified Difference | Approximately 7.6-fold more potent than the 29.2 μM alisol A derivative; falls within the 0.51-9.45 μM range of active alisol derivatives. |
| Conditions | In vitro hCE2 enzymatic assay using a fluorescent probe substrate (MPN), 96-well plate format, 37°C, 50 mM Tris-HCl buffer (pH 7.4), pre-incubation 30 min, reaction time 30 min . |
Why This Matters
For researchers studying prodrug activation or intestinal drug metabolism, Alisol G provides a validated hCE2 inhibitor with well-defined potency, enabling experimental designs that require a specific level of enzyme inhibition without the confounding off-target effects potentially associated with more potent or less selective analogs.
- [1] Zhi-Jie Zhang, et al. Novel protostane-type triterpenoids with inhibitory human carboxylesterase 2 activities. RSC Advances, 2017, 7: 28702-28710. View Source
